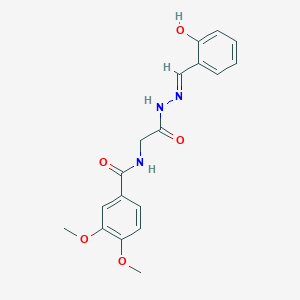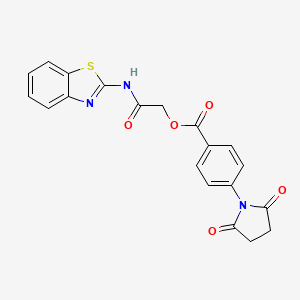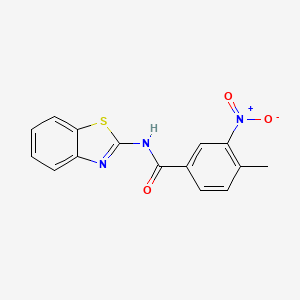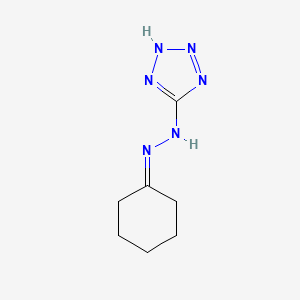![molecular formula C22H22BrNO3 B11112576 6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C22H22BrNO3 This compound is characterized by the presence of a bromine atom, a tert-butylphenyl group, and a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst, such as Pd(dppf)Cl2, and a boronic acid derivative, such as 4-tert-butylphenyl boronic acid . The reaction is carried out under reflux conditions in the presence of a base like potassium carbonate (K2CO3) and a solvent like isopropanol (i-PrOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The chromene core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation or reduction of the chromene core can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene: Another compound with a bromine atom and a chromene-like structure.
1-bromo-4-tert-butylbenzene: Contains a bromine atom and a tert-butylphenyl group.
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide: Similar structure with a quinoline core instead of a chromene core.
Uniqueness
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H22BrNO3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H22BrNO3/c1-13(14-5-7-16(8-6-14)22(2,3)4)24-20(25)18-12-15-11-17(23)9-10-19(15)27-21(18)26/h5-13H,1-4H3,(H,24,25) |
InChI Key |
PYGANGVRBASPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper](/img/structure/B11112495.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine](/img/structure/B11112528.png)
![N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11112533.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide](/img/structure/B11112534.png)


![3-(5-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11112548.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11112555.png)
![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)


![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)
